molecular formula C8H14O4 B1642402 2-Methylheptanedioic acid CAS No. 109612-71-7

2-Methylheptanedioic acid

Cat. No.: B1642402
CAS No.: 109612-71-7
M. Wt: 174.19 g/mol
InChI Key: ANUFAWHRSIJTHW-UHFFFAOYSA-N
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Description

2-Methylheptanedioic acid (CAS 52017-57-9) is a branched-chain dicarboxylic acid with the molecular formula C₈H₁₄O₄ and a molecular weight of 174.19 g/mol. Its structure consists of a seven-carbon backbone with two terminal carboxylic acid groups (-COOH) and a methyl (-CH₃) substituent at the second carbon . The InChIKey ANUFAWHRSIJTHW-UHFFFAOYSA-N confirms its stereochemistry and connectivity . This compound is structurally analogous to linear aliphatic diacids (e.g., pimelic acid) but differs due to its branching, which influences its physical and chemical properties, such as melting point and solubility.

Properties

CAS No.

109612-71-7

Molecular Formula

C8H14O4

Molecular Weight

174.19 g/mol

IUPAC Name

2-methylheptanedioic acid

InChI

InChI=1S/C8H14O4/c1-6(8(11)12)4-2-3-5-7(9)10/h6H,2-5H2,1H3,(H,9,10)(H,11,12)

InChI Key

ANUFAWHRSIJTHW-UHFFFAOYSA-N

SMILES

CC(CCCCC(=O)O)C(=O)O

Canonical SMILES

CC(CCCCC(=O)O)C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Comparisons

Table 1: Key Structural Features and Molecular Data
Compound CAS Number Molecular Formula Molecular Weight Functional Groups Key Structural Features
2-Methylheptanedioic acid 52017-57-9 C₈H₁₄O₄ 174.19 Two -COOH groups Branched methyl group at C2
Pimelic acid (Heptanedioic acid) 111-16-0 C₇H₁₂O₄ 160.17 Two -COOH groups Linear seven-carbon chain
2-Aminoheptanoic acid 1115-90-8 C₇H₁₅NO₂ 145.20 -COOH, -NH₂ groups Linear chain with amino group at C2
Benzilic acid 76-93-7 C₁₄H₁₂O₃ 228.24 -COOH, -OH, two phenyl Diphenyl-substituted hydroxy acid

Physical and Chemical Properties

Melting Points and Solubility
  • This compound: The methyl branch disrupts molecular symmetry, likely reducing its melting point compared to linear diacids. Solubility in polar solvents (e.g., water) is moderate but lower than amino-substituted analogs due to reduced polarity.
  • Pimelic acid : Linear structure allows tighter packing, resulting in a higher melting point (~105°C). Higher water solubility than branched analogs.
  • 2-Aminoheptanoic acid: The -NH₂ group increases polarity, enhancing water solubility but reducing solubility in nonpolar solvents .
  • Benzilic acid: Bulky phenyl groups limit water solubility but improve solubility in organic solvents like ethanol .
Acidity and Reactivity
  • This compound : Both carboxylic acid groups (pKa ~3-5) participate in reactions typical of diacids, such as esterification and salt formation. Branching may sterically hinder reactions at the methyl-substituted carbon.
  • Benzilic acid : The hydroxyl group (pKa ~3) and electron-withdrawing phenyl groups enhance acidity compared to aliphatic diacids .

Research Findings and Trends

Branching Effects : Studies suggest that methyl branching in diacids like this compound lowers thermal stability compared to linear counterparts, making them less suitable for high-temperature polymer applications but advantageous for flexible materials .

Biological Activity: Amino-substituted analogs (e.g., 2-Aminoheptanoic acid) exhibit enhanced bioactivity, such as enzyme inhibition, due to the -NH₂ group’s nucleophilic character .

Steric Hindrance : In Benzilic acid, the bulky phenyl groups limit reaction kinetics but stabilize intermediates in synthesis pathways, as seen in the preparation of benzilate esters .

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